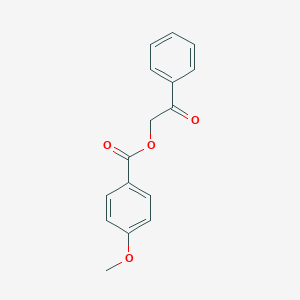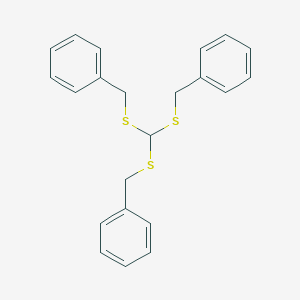
Bis(benzylsulfanyl)methylsulfanylmethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(benzylsulfanyl)methylsulfanylmethylbenzene, also known as BBMSMB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a member of the thioether family, which is known for its unique chemical properties. In
Mécanisme D'action
The mechanism of action of Bis(benzylsulfanyl)methylsulfanylmethylbenzene is not fully understood, but it is believed to involve the formation of a covalent bond between the sulfur atom of Bis(benzylsulfanyl)methylsulfanylmethylbenzene and a target molecule. This covalent bond can lead to changes in the structure and function of the target molecule, which can have a variety of effects depending on the specific target.
Effets Biochimiques Et Physiologiques
Bis(benzylsulfanyl)methylsulfanylmethylbenzene has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Bis(benzylsulfanyl)methylsulfanylmethylbenzene can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, Bis(benzylsulfanyl)methylsulfanylmethylbenzene has been shown to have antioxidant properties, which can help protect cells from oxidative damage. In vivo studies have shown that Bis(benzylsulfanyl)methylsulfanylmethylbenzene can reduce inflammation and pain in animal models, suggesting that it may have potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Bis(benzylsulfanyl)methylsulfanylmethylbenzene in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, Bis(benzylsulfanyl)methylsulfanylmethylbenzene is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using Bis(benzylsulfanyl)methylsulfanylmethylbenzene is its potential toxicity, which can limit its use in certain experiments. Additionally, Bis(benzylsulfanyl)methylsulfanylmethylbenzene can be difficult to work with due to its strong odor and potential for skin and eye irritation.
Orientations Futures
There are several future directions for research on Bis(benzylsulfanyl)methylsulfanylmethylbenzene. One area of research is in the development of new materials with unique properties using Bis(benzylsulfanyl)methylsulfanylmethylbenzene as a precursor. Another area of research is in the development of new drugs and pharmaceuticals based on the biochemical and physiological effects of Bis(benzylsulfanyl)methylsulfanylmethylbenzene. Additionally, further studies are needed to fully understand the mechanism of action of Bis(benzylsulfanyl)methylsulfanylmethylbenzene and its potential applications in various fields.
Méthodes De Synthèse
Bis(benzylsulfanyl)methylsulfanylmethylbenzene can be synthesized using a variety of methods, including the reaction of benzyl chloride with sodium sulfide and the reaction of benzyl mercaptan with formaldehyde. However, the most common method for synthesizing Bis(benzylsulfanyl)methylsulfanylmethylbenzene is by the reaction of benzyl mercaptan with formaldehyde in the presence of a catalyst such as zinc chloride. This method has been shown to produce high yields of Bis(benzylsulfanyl)methylsulfanylmethylbenzene with good purity.
Applications De Recherche Scientifique
Bis(benzylsulfanyl)methylsulfanylmethylbenzene has been the subject of scientific research due to its potential applications in various fields. One area of research is in the field of organic synthesis, where Bis(benzylsulfanyl)methylsulfanylmethylbenzene can be used as a building block for the synthesis of other compounds. Another area of research is in the field of materials science, where Bis(benzylsulfanyl)methylsulfanylmethylbenzene can be used as a precursor for the synthesis of new materials with unique properties. Additionally, Bis(benzylsulfanyl)methylsulfanylmethylbenzene has been studied for its potential use in the development of new drugs and pharmaceuticals.
Propriétés
Numéro CAS |
10606-38-9 |
|---|---|
Nom du produit |
Bis(benzylsulfanyl)methylsulfanylmethylbenzene |
Formule moléculaire |
C22H22S3 |
Poids moléculaire |
382.6 g/mol |
Nom IUPAC |
bis(benzylsulfanyl)methylsulfanylmethylbenzene |
InChI |
InChI=1S/C22H22S3/c1-4-10-19(11-5-1)16-23-22(24-17-20-12-6-2-7-13-20)25-18-21-14-8-3-9-15-21/h1-15,22H,16-18H2 |
Clé InChI |
GTUTUZVJRAZDOO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC(SCC2=CC=CC=C2)SCC3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)CSC(SCC2=CC=CC=C2)SCC3=CC=CC=C3 |
Autres numéros CAS |
10606-38-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




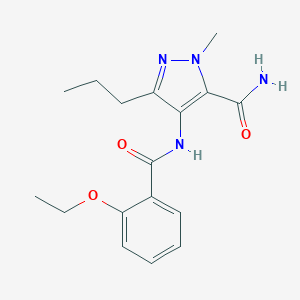
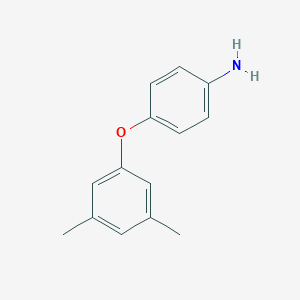
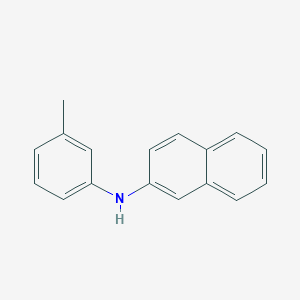

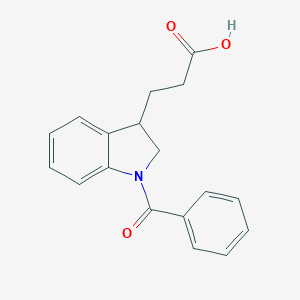
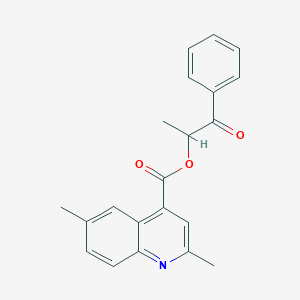
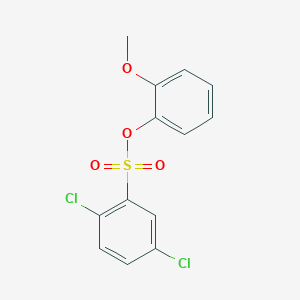
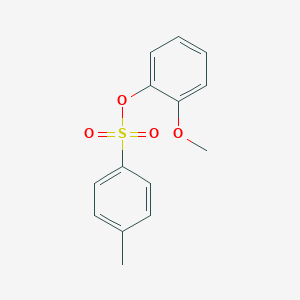
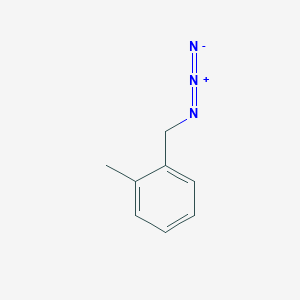
![3-chloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B186192.png)
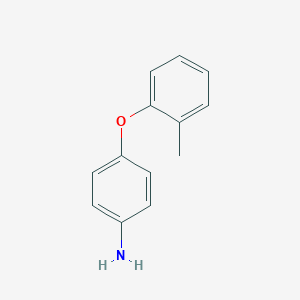
![2-[(2,5-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B186195.png)
